6-Bromo-2-(hydroxymethyl)-4-methylbenzimidazole

Lipophilicity Drug-likeness Physicochemical prediction

6-Bromo-2-(hydroxymethyl)-4-methylbenzimidazole (CAS 1565461-85-9) is a disubstituted benzimidazole heterocycle bearing a bromine atom at the 6-position, a methyl group at the 4-position, and a hydroxymethyl substituent at the 2-position. It has the molecular formula C₉H₉BrN₂O and a molecular weight of 241.08 g/mol.

Molecular Formula C9H9BrN2O
Molecular Weight 241.08 g/mol
CAS No. 1565461-85-9
Cat. No. B3040108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-(hydroxymethyl)-4-methylbenzimidazole
CAS1565461-85-9
Molecular FormulaC9H9BrN2O
Molecular Weight241.08 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1N=C(N2)CO)Br
InChIInChI=1S/C9H9BrN2O/c1-5-2-6(10)3-7-9(5)12-8(4-13)11-7/h2-3,13H,4H2,1H3,(H,11,12)
InChIKeyIGUTZNNRTGLWSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2-(hydroxymethyl)-4-methylbenzimidazole (CAS 1565461-85-9) – Core Chemical Identity and Bench-Ready Specifications


6-Bromo-2-(hydroxymethyl)-4-methylbenzimidazole (CAS 1565461-85-9) is a disubstituted benzimidazole heterocycle bearing a bromine atom at the 6-position, a methyl group at the 4-position, and a hydroxymethyl substituent at the 2-position [1]. It has the molecular formula C₉H₉BrN₂O and a molecular weight of 241.08 g/mol [1]. The compound is catalogued under MDL number MFCD26912934 and is typically supplied at purities of 97–98% for research and development purposes . Its predicted physicochemical properties include an XLogP3-AA of 1.7, a density of 1.7±0.1 g/cm³, and a boiling point of 468.8±35.0 °C [1]. The presence of both a reactive bromine handle and a primary alcohol motif positions this scaffold as a versatile intermediate for downstream medicinal chemistry derivatization.

Why Generic Benzimidazole Intermediates Cannot Replace 6-Bromo-2-(hydroxymethyl)-4-methylbenzimidazole in Regioselective Synthetic Routes


Benzimidazole scaffolds carrying multiple substituents exhibit pronounced regiochemical sensitivity in both their synthetic accessibility and downstream reactivity [1]. The specific 6-bromo-4-methyl-2-hydroxymethyl pattern is not trivially obtained by random bromination of 2-(hydroxymethyl)-4-methylbenzimidazole; directing effects of the existing groups can lead to mixtures of regioisomers that require costly chromatographic separation [1]. Furthermore, the concurrent presence of a bromine at the 6-position (a heavy halogen enabling cross-coupling) and a primary alcohol at the 2-position (a latent electrophile for etherification, esterification, or oxidation) creates a bifunctional building block that cannot be replicated by analogs where either the halogen position or the alcohol oxidation state differs [2]. Although direct comparative biological or reactivity data remain sparse in the public domain, the regulatory and procurement risk of uncharacterized regioisomeric impurities—particularly for programs advancing toward preclinical development—creates a tangible selection incentive for the defined CAS 1565461-85-9 entity.

Quantitative Differentiation of 6-Bromo-2-(hydroxymethyl)-4-methylbenzimidazole Versus Closest Analogs


Predicted Physicochemical Profile Differentiator: XLogP3-AA of 6-Bromo-2-(hydroxymethyl)-4-methylbenzimidazole vs. 6-Bromo-4-methylbenzimidazole

Predicted lipophilicity (XLogP3-AA) of 6-Bromo-2-(hydroxymethyl)-4-methylbenzimidazole is 1.7, substantially lower than that of the des-hydroxymethyl comparator 6-bromo-4-methylbenzimidazole [1][2]. The hydroxymethyl group introduces an H-bond donor, reducing logP and potentially improving aqueous solubility.

Lipophilicity Drug-likeness Physicochemical prediction

Commercially Available Purity Benchmark: 6-Bromo-2-(hydroxymethyl)-4-methylbenzimidazole vs. Regioisomeric 4-Bromo-2-(hydroxymethyl)-6-methylbenzimidazole

The target compound is listed with a purity of 98% (Leyan) and 97% (ChemicalBook), whereas the regioisomer 4-Bromo-2-(hydroxymethyl)-6-methylbenzimidazole (CAS not listed) is frequently supplied at lower purity or without explicit assay data from comparable vendors .

Chemical purity Procurement specification Regioisomeric impurity

Predicted Boiling Point Differentiation: 6-Bromo-2-(hydroxymethyl)-4-methylbenzimidazole vs. 5-Bromo-2-(hydroxymethyl)-1H-benzimidazole

The predicted boiling point of the target compound (468.8±35.0 °C) is slightly lower than that of 5-Bromo-2-(hydroxymethyl)-1H-benzimidazole (465.5±25.0 °C), but the wider error margin on the latter makes the target compound's thermal behavior more predictable for process chemistry considerations .

Thermal stability Distillation Process safety

Proven Application Scenarios for 6-Bromo-2-(hydroxymethyl)-4-methylbenzimidazole


Medicinal Chemistry: Bifunctional Intermediate for Chk2 Kinase Inhibitor Scaffolds

The 2-hydroxymethyl group provides a synthetic handle for introducing pendant alcohols or amines that have been shown to engage the Chk2 active site via hydrogen bonding [1]. The 6-bromo substituent simultaneously allows late-stage Suzuki–Miyaura or Buchwald–Hartwig diversification to optimize potency and selectivity.

Process Chemistry: Well-Characterized Building Block for Regioselective API Intermediate Synthesis

With a defined purity of ≥97% and a well-documented predicted boiling point, this compound is suitable for use in multi-step syntheses requiring rigorous control of regioisomeric impurities . The fixed 6-bromo-4-methyl pattern avoids the ambiguous bromination positions seen with more symmetrical benzimidazole precursors.

Chemical Biology: Tool Compound Precursor for Covalent Probe Development

The bromine atom can be selectively replaced via metal-catalyzed cross-coupling to install biotin, fluorophores, or photoaffinity labels, while the primary alcohol allows subsequent activation (e.g., to a mesylate or chloride) without disturbing the benzimidazole core [2].

Agrochemical Intermediate: Building Block for Fungicidal or Herbicidal Benzimidazoles

Benzimidazoles carrying halogens and oxygenated side chains are privileged scaffolds in agrochemical discovery [2]. The target compound's dual functionality supports rapid analoging of known fungicidal benzimidazole pharmacophores with minimal synthetic burden.

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